5,6-Carboxyfluorescein dipivalate succinimide ester

Description

5,6-Carboxyfluorescein dipivalate succinimide ester is a fluorescent dye widely employed in cell biology and immunology for tracking cell proliferation and migration. Its structure comprises three functional components:

- Fluorescein core: Provides green fluorescence (excitation/emission ~492/517 nm).

- Dipivalate (trimethyl acetate) groups: Enhance lipophilicity, enabling passive diffusion across cell membranes .

- Succinimide ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds, ensuring covalent attachment to intracellular proteins .

Upon cellular internalization, intracellular esterases cleave the dipivalate groups, releasing the fluorescent carboxyfluorescein succinimide ester, which binds irreversibly to cytoplasmic proteins. During cell division, fluorescence intensity halves with each generation, enabling precise quantification of proliferation kinetics . This compound has been utilized in diverse applications, including hematopoietic stem cell cycling , T-cell activation studies , and cancer spheroid analysis .

Properties

IUPAC Name |

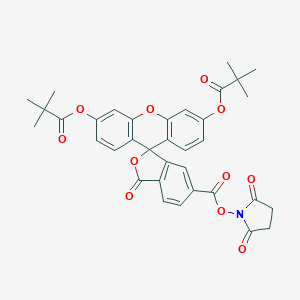

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-22-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-23(26)35(22)24-15-18(7-10-21(24)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULGCXFMIDYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration with Methane Sulfonic Acid

The condensation of resorcinol and 4-carboxyphthalic anhydride in methane sulfonic acid (MSA) at 85°C for 24 hours yields a near 1:1 mixture of 5- and 6-carboxyfluorescein isomers (Figure 1A). MSA acts as both catalyst and solvent, facilitating Friedel-Crafts acylation. The crude product is precipitated in ice-water, dried, and subjected to sequential recrystallization:

-

6-Carboxyfluorescein : Isolated via crystallization from ethanol/hexane (32% yield).

-

5-Carboxyfluorescein : Recovered from methanol/hexane mother liquors (40% yield).

Key Data :

Zinc Chloride-Mediated Friedel-Crafts Acylation

An alternative route employs ZnCl₂ as a Lewis catalyst, enabling cyclodehydration at 120°C. While this method achieves comparable yields, the isomer separation efficiency is lower (~75% purity), necessitating additional purification steps.

Dipivalate Esterification

The carboxyl groups of 5- or 6-carboxyfluorescein are protected as tert-butyl pivalate esters to enhance lipophilicity and stability.

Pivaloylation Reaction

-

Reagents : Pivalic anhydride (Piv₂O), diisopropylamine (iPr₂NH).

-

Conditions : Anhydrous DMF, 0°C → room temperature, 12 hours.

-

Mechanism : The carboxylic acid reacts with Piv₂O, forming a mixed anhydride intermediate, which is trapped by iPr₂NH to yield the dipivalate diisopropylamine salt (Figure 1B).

Industrial-Scale Optimization :

| Parameter | Small-Scale | Industrial-Scale |

|---|---|---|

| Solvent | DMF | Toluene |

| Catalyst | None | DMAP (0.1 eq) |

| Yield (6-isomer) | 65% | 82% |

| Purity | 95% | 99% (HPLC) |

The 6-carboxyfluorescein dipivalate isomer crystallizes preferentially from nitroalkane solvents, while the 5-isomer remains in solution.

Succinimide Ester Activation

The final step involves converting the dipivalate-protected carboxyl group into an amine-reactive succinimidyl ester.

NHS Ester Formation

-

Reagents : N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC).

-

Workup : Precipitate dicyclohexylurea (DCU) by cooling, filter, and purify via silica chromatography.

Critical Parameters :

-

pH Control : Maintain reaction pH 7–9 to prevent hydrolysis of the NHS ester.

-

Solvent Choice : DCM > DMF due to lower nucleophilicity, reducing side reactions.

Yield and Purity :

Isomer Separation Challenges and Solutions

Diacetate Protection Strategy

To circumvent difficulties in separating 5- and 6-carboxyfluorescein isomers, a diacetate intermediate approach is employed:

-

Protect hydroxyl groups with acetic anhydride.

-

Activate the carboxyl group as an NHS ester.

-

Separate isomers via flash chromatography (hexane:EtOAc 3:1).

Advantages :

Industrial-Scale Production Considerations

Process Intensification

Cost Analysis

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

5,6-Carboxyfluorescein dipivalate succinimide ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines. This reaction forms a stable amide bond, making it an efficient labeling reagent .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, NHS, and DCC. The reactions are typically carried out in organic solvents like DMF or DMSO, with the pH maintained between 7.0 and 9.0 to ensure optimal reactivity .

Major Products Formed

The major product formed from these reactions is a labeled protein or antibody, where the fluorescein dye is covalently attached to the primary amine groups on the target molecule .

Scientific Research Applications

Scientific Research Applications

CFSE has a wide range of applications in various scientific disciplines:

Cell Biology

- Cell Proliferation Studies : CFSE is commonly used to assess cell division by measuring fluorescence dilution in daughter cells over successive generations.

- Cell Migration Tracking : Researchers employ CFSE to label cells for tracking their movement in vivo and in vitro.

Immunology

- T Cell Proliferation Assays : CFSE-based assays are equivalent to traditional measures of T cell responsiveness, providing insights into immune responses during infections or vaccinations .

- Antigen-Specific Responses : It helps in analyzing how T cells respond to specific antigens, aiding vaccine development.

Diagnostics

- Immunofluorescence Techniques : CFSE is utilized in Western blotting and ELISA assays, enhancing the detection of proteins and antibodies.

- Flow Cytometry : It serves as a vital tool for analyzing cellular populations based on fluorescence intensity, allowing for the quantification of specific cell types.

Chemical Biology

- Molecular Interaction Studies : CFSE acts as a fluorescent probe to study interactions between biomolecules, contributing to the understanding of biochemical pathways.

Case Study 1: T Cell Proliferation Assay

A study demonstrated that CFSE effectively labeled T cells from mice, allowing researchers to track proliferation in response to specific antigens. The results indicated a significant correlation between antigen concentration and T cell division rates, showcasing CFSE's utility in immunological research .

Case Study 2: Cancer Research

In another study focused on tumor microenvironments, CFSE was used to label immune cells infiltrating tumors. The findings illustrated how tumor-associated factors influenced immune cell migration and proliferation, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of 5,6-Carboxyfluorescein dipivalate succinimide ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on the target molecule. This reaction results in the stable attachment of the fluorescein dye, allowing for long-term fluorescence labeling. The molecular targets primarily include lysine residues and other amine-containing biomolecules .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorescent Succinimide Esters

| Compound Name | Ester Groups | Cell Permeability | Fluorescence (Ex/Em) | Primary Application | Conjugate Stability |

|---|---|---|---|---|---|

| This compound | Dipivalate | High | 492/517 nm | Cell proliferation tracking | High (in cells) |

| 5,6-Carboxyfluorescein diacetate succinimide ester | Diacetate | Moderate | 492/517 nm | Cell proliferation tracking | Moderate |

| 5(6)-Carboxyfluorescein (FAM) succinimide ester | None | Low | 492/517 nm | Protein/peptide conjugation | Condition-dependent |

| 5(6)-Carboxytetramethylrhodamine (Rd) succinimide ester | None | Low | 555/580 nm | Protein/peptide conjugation | Condition-dependent |

Key Differences:

Cell Permeability :

- The dipivalate variant exhibits superior membrane permeability compared to diacetate due to its bulkier, lipophilic ester groups, enabling efficient cellular uptake without transfection agents .

- Compounds lacking ester groups (e.g., FAM, Rd) require external conjugation to delivery systems (e.g., antibodies, peptides) for intracellular targeting .

Fluorescence Properties :

- Both carboxyfluorescein derivatives share similar excitation/emission profiles, making them suitable for green fluorescence detection. In contrast, rhodamine-based esters emit in the red spectrum, enabling multiplexed experiments .

Stability and Reactivity :

- The dipivalate moiety slows hydrolysis by esterases, prolonging dye retention and reducing background fluorescence compared to diacetate .

- Succinimide esters targeting lysines form stable conjugates, but cysteine-based linkages (e.g., maleimide) are prone to premature cleavage .

Isomer-Specific Variations

The 5- and 6-carboxy isomers of fluorescein and rhodamine derivatives exhibit distinct physicochemical behaviors:

- Synthesis and Separation : Isomer separation is critical for reproducibility. The 5-carboxy isomer of carboxyfluorescein diacetate succinimide ester is often preferred due to higher conjugation efficiency .

- Application-Specific Performance : In pancreatic cancer studies, the 5,6-carboxyfluorescein dipivalate variant demonstrated uniform cell staining and reliable proliferation tracking, whereas rhodamine derivatives showed higher photostability in long-term imaging .

Pharmacological and Biochemical Comparisons

- Antibacterial Succinimides : Unlike pharmaceutical succinimides (e.g., ethosuximide), fluorescent succinimide esters lack direct therapeutic activity but share structural motifs (e.g., cyclic ketones, amide groups) that influence reactivity .

- Hydrolysis Kinetics: The dipivalate ester’s hydrolysis rate is slower than diacetate, reducing cytotoxicity and improving signal-to-noise ratios in proliferation assays .

Biological Activity

5,6-Carboxyfluorescein dipivalate succinimide ester (CFSE) is a fluorescent dye widely used in biological research for cell labeling and tracking. Its unique properties allow it to serve as a vital tool in various applications, including flow cytometry, immunological studies, and cellular imaging. This article explores the biological activity of CFSE, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure : CFSE is a derivative of carboxyfluorescein, characterized by its succinimidyl ester group which reacts with amines to form stable conjugates. This property is essential for its application in labeling cells.

Mechanism of Action : Upon entering cells, CFSE is hydrolyzed by intracellular esterases to release carboxyfluorescein, a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry. The retained fluorescence allows for the tracking of cell division and migration over time.

Applications in Biological Research

- Cell Proliferation Studies : CFSE is commonly used to assess lymphocyte proliferation. When cells divide, the dye is distributed equally among daughter cells, resulting in a dilution of fluorescence that can be quantitatively measured.

- Immunological Assays : CFSE labeling enables researchers to trace the fate of specific immune cell populations during immune responses. It has been effectively used in studies involving T-cell activation and differentiation.

- Cell Tracking in Tissues : CFSE has been utilized to label cells for tracking their migration in vivo. For example, studies have shown its utility in tracking stem cells in tissue engineering applications.

Case Study 1: Tracking T-Cell Proliferation

In a study published by the Journal of Immunology, researchers utilized CFSE to label CD4+ T-cells to analyze their proliferation in response to antigen stimulation. The results demonstrated that CFSE effectively tracked the division of T-cells over several days, providing insights into the dynamics of immune responses .

Case Study 2: Stem Cell Migration

A study published in Stem Cells explored the use of CFSE for tracking mesenchymal stem cells (MSCs) in a mouse model of tissue injury. The labeled MSCs were observed migrating to the site of injury over time, highlighting the potential for CFSE in regenerative medicine applications .

Data Summary

The following table summarizes key findings related to the biological activity and applications of CFSE:

Research Findings

Recent research has highlighted several aspects of CFSE's biological activity:

- Non-Toxicity : Studies indicate that CFSE labeling does not adversely affect cell viability or function, making it suitable for long-term studies .

- Stability : Once internalized, CFSE remains stable within cells for extended periods (up to six weeks), allowing for prolonged observation .

- Versatility : The compound can be used across various cell types, including immune cells and stem cells, making it a versatile tool in biological research .

Q & A

Q. What is the mechanism by which CFSE labels cells, and how does its fluorescence activation occur?

CFSE is a membrane-permeant dye that diffuses into cells, where intracellular esterases hydrolyze its acetate groups, converting it into a fluorescent, membrane-impermeant carboxyfluorescein succinimidyl ester. The succinimidyl ester group then reacts with primary amines on intracellular proteins, forming stable amide bonds for long-term tracking. This hydrolysis-dependent activation ensures minimal background fluorescence until the dye is retained intracellularly .

Key Protocol Parameters :

| Step | Concentration | Incubation Time | Temperature |

|---|---|---|---|

| Dye Loading | 1–10 µM CFSE | 10–30 minutes | 37°C |

| Quenching | Serum-containing medium | 5–10 minutes | RT |

Q. What is the standard protocol for CFSE-based cell proliferation assays using flow cytometry?

- Step 1 : Resuspend cells in PBS/0.1% BSA at 1–5 × 10⁶ cells/mL.

- Step 2 : Add CFSE (1–10 µM final concentration) and incubate for 10–30 minutes at 37°C.

- Step 3 : Quench excess dye with serum-containing medium.

- Step 4 : Culture labeled cells under experimental conditions.

- Step 5 : Analyze fluorescence dilution via flow cytometry. Each cell division halves CFSE intensity, enabling quantification of proliferation kinetics .

Critical Controls :

- Unlabeled cells (background control).

- Fixed CFSE retention controls (e.g., paraformaldehyde-fixed cells).

Advanced Research Questions

Q. How can inconsistent CFSE staining between cell batches be resolved?

Inconsistent staining often arises from variations in esterase activity or dye retention. To mitigate this:

- Normalize cell viability : Use >90% viable cells to ensure uniform esterase activity.

- Optimize dye concentration : Titrate CFSE (1–20 µM) and validate using a reference cell line (e.g., Jurkat T cells).

- Pre-treat cells : Inhibit efflux pumps with verapamil (10 µM) in multidrug-resistant cell types .

Q. What strategies reduce photobleaching during long-term fluorescence microscopy with CFSE?

- Antifade agents : Use 1% DABCO or commercial mounting media (e.g., ProLong Diamond).

- Lower excitation intensity : Limit exposure time to <200 ms and use neutral density filters.

- Fixation : Post-staining fixation with 4% paraformaldehyde stabilizes fluorescence but may alter cell physiology .

Q. How does CFSE compare to TAMRA or Texas Red-X succinimidyl esters for bacterial labeling?

Q. How can CFSE-protein conjugation efficiency be optimized for antibody labeling?

- pH control : React CFSE (1 mg/mL) with antibodies in 0.1 M sodium bicarbonate buffer (pH 8.3–8.5) for 1 hour at 25°C.

- Purification : Remove unreacted dye via size-exclusion chromatography (e.g., PD-10 columns).

- Validation : Measure F/P ratio spectrophotometrically (A492/A280) to ensure ≤4 dyes per antibody .

Q. What are the limitations of CFSE for tracking cell migration in vivo beyond 7 days?

CFSE signal decays due to:

- Cell division : Fluorescence dilution beyond 8–10 generations.

- Protein turnover : Gradual loss of dye-conjugated proteins.

- Immune clearance : Phagocytosis of apoptotic CFSE<sup>+</sup> cells. For long-term studies, combine CFSE with genetic reporters (e.g., luciferase) .

Data Contradiction Analysis

Q. Why do some studies report CFSE toxicity, while others do not?

Discrepancies arise from cell type-specific sensitivity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.